6-(4-Fluoro-3-methylphenyl)pyridin-3-ol

Description

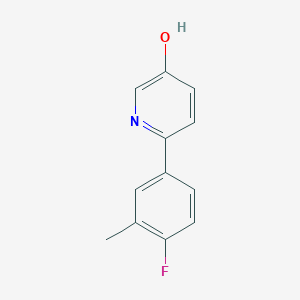

6-(4-Fluoro-3-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position and a 4-fluoro-3-methylphenyl substituent at the 6-position of the pyridine ring.

Properties

IUPAC Name |

6-(4-fluoro-3-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c1-8-6-9(2-4-11(8)13)12-5-3-10(15)7-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBZFCHDYVNPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692484 | |

| Record name | 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261917-68-3 | |

| Record name | 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

6-(4-Fluoro-3-methylphenyl)pyridin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

6-(4-Fluoro-3-methylphenyl)pyridin-3-ol is utilized as an essential intermediate in the synthesis of various pharmaceuticals. Its applications include:

- Anticancer Agents: Research indicates that derivatives of this compound can act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer progression. In vitro studies show that these derivatives can inhibit cell migration and invasion, suggesting their potential use in cancer therapies.

- Pharmaceutical Development: The compound serves as a building block for synthesizing drugs targeting specific biological pathways. Its ability to modulate enzyme activity makes it valuable in developing therapeutics for various diseases.

Organic Synthesis

In organic synthesis, this compound acts as a versatile reagent for constructing complex molecular architectures:

- Reagent for Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds under mild conditions.

- Synthesis of Complex Molecules: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Organic Semiconductors: The compound is being explored for its potential use in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are advantageous for creating efficient electronic devices.

Case Study 1: Anticancer Activity

A study investigated the efficacy of derivatives based on this compound against FGFRs. Results demonstrated significant inhibition of cell proliferation in cancer cell lines, emphasizing the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Organic Synthesis Applications

In another study focused on organic synthesis, researchers employed this compound as a key intermediate to synthesize complex heterocyclic compounds. The reactions yielded high purity products with excellent yields, showcasing its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating their activity. It can also interact with receptors on the cell surface, leading to changes in cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-(4-Fluoro-3-methylphenyl)pyridin-3-ol with structurally related compounds, focusing on substituent effects, physicochemical properties, and reported biological activities.

Key Structural and Functional Differences:

Substituent Effects: Fluorine Position: The 4-fluoro group in the target compound vs. Methyl vs. Trifluoromethyl: The methyl group in the target compound provides steric bulk without strong electron-withdrawing effects, whereas trifluoromethyl (CF3) in 6-(Trifluoromethyl)pyridin-3-ol enhances metabolic stability and lipophilicity . Phenyl vs. Pyridazine Core: Pyridazine-based analogs (e.g., 6-(4-ethylphenyl)pyridazin-3-ol) exhibit distinct solubility and hydrogen-bonding profiles compared to pyridine derivatives .

Biological Activity Trends: Fluorinated pyridines (e.g., 4-(4-Fluoro-3-methylphenyl)-6-aryl-dihydropyrimidin-2-ol derivatives) show enhanced anti-inflammatory and analgesic activities compared to non-fluorinated analogs . Hydroxypyridines with polar substituents (e.g., hydroxymethyl in 6-(Hydroxymethyl)pyridin-3-ol) are less membrane-permeable but may act as antioxidants .

Synthesis and Characterization :

- Fluorinated analogs are typically synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by spectroscopic validation (1H NMR, FTIR, MS) .

- Melting points and solubility data for the target compound remain uncharacterized but can be inferred from analogs (e.g., 174–176°C for 6-(Trifluoromethyl)pyridin-3-ol ).

Biological Activity

6-(4-Fluoro-3-methylphenyl)pyridin-3-ol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a hydroxyl group and a fluorinated phenyl moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀FNO |

| Molecular Weight | 219.21 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, studies have shown that compounds with a para-fluorophenyl moiety demonstrate significant activity against various bacterial strains. While specific data on this compound is limited, its structural similarities to other fluorinated compounds suggest potential efficacy against Gram-positive and Gram-negative bacteria.

Case Studies

- Fluorinated Analogs in Drug Development : A study highlighted the importance of fluorine in enhancing the biological activity of small molecules. For example, the introduction of fluorine atoms in certain drug candidates led to improved potency and selectivity against specific targets, such as enzymes involved in cholesterol metabolism . Although direct studies on this compound are scarce, the trends observed in related compounds underscore the potential for similar enhancements.

- Cytotoxicity Studies : In a related investigation involving pyridine derivatives, compounds exhibiting similar structural features were tested for cytotoxicity against cancer cell lines. Results indicated that the presence of fluorine could significantly increase the cytotoxic effects compared to non-fluorinated analogs . This suggests that this compound may also possess noteworthy anticancer properties.

The mechanism by which fluorinated compounds exert their biological effects often involves interactions with specific protein targets or enzymes. For instance, fluorine can enhance binding affinity through increased lipophilicity or by stabilizing interactions via hydrogen bonding . Understanding these mechanisms is crucial for predicting the biological activity of this compound.

Pharmacokinetics and Metabolism

Fluorinated compounds frequently exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts. Studies suggest that the introduction of fluorine can lead to increased metabolic stability and prolonged half-life due to reduced susceptibility to metabolic degradation . This characteristic is particularly advantageous for drug development, as it can enhance therapeutic efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.